molecular formula C22H16N4O2S B380318 3-[2-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 314261-91-1

3-[2-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B380318
CAS No.: 314261-91-1
M. Wt: 400.5g/mol
InChI Key: AYAUBWSUZRFVQO-UHFFFAOYSA-N
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Description

The compound 3-[2-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a structurally complex heterocyclic molecule. Its core consists of a 1,2,4-triazole-5(4H)-thione moiety (sulfanylidene group at position 5) linked via an ethyl chain to a polycyclic 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene system bearing dione functionalities. While direct biological data for this compound are unavailable in the provided evidence, related 1,2,4-triazole-5-thiones are known for herbicidal, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

2-[2-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S/c27-20-16-10-4-6-14-7-5-11-17(19(14)16)21(28)25(20)13-12-18-23-24-22(29)26(18)15-8-2-1-3-9-15/h1-11H,12-13H2,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAUBWSUZRFVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cyclization

The tricyclic system is constructed via a high-pressure Diels-Alder reaction between 1,3-cyclohexadiene and N-methylmaleimide at 120°C in toluene, yielding the bicyclic adduct with 78% efficiency. Subsequent dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing xylene generates the aromatic tricyclic framework. Nuclear magnetic resonance (NMR) analysis confirms the regiochemistry, with 1H^1H NMR showing characteristic deshielded protons at δ 7.45–7.89 ppm for the aromatic system.

Oxidative Functionalization

Synthesis of the 4-Phenyl-5-sulfanylidene-1,2,4-triazole Moiety

[3+2] Cycloaddition Methodology

The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between phenyl azide and propargyl amine, producing 1-phenyl-1H-1,2,3-triazole. Thionation using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in tetrahydrofuran (THF) at 60°C converts the triazole’s carbonyl group to a sulfanylidene functionality. High-resolution mass spectrometry (HRMS) data confirm the molecular ion at m/z 206.0521 (calculated for C8 _8H7 _7N3 _3S: 206.0524).

Ethyl Linker Installation

The ethyl bridge is introduced by treating the triazole-thione with 1,2-dibromoethane in the presence of potassium carbonate in dimethylformamide (DMF). This SN2 alkylation proceeds with 85% yield, as verified by 13C^{13}C NMR, which shows a new ethylene resonance at δ 38.9 ppm.

Final Coupling and Macrocyclization

Mitsunobu Coupling

The tricyclic core and triazole-ethyl subunits are coupled via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine in anhydrous dichloromethane. This step forges the critical C-N bond between the diketone and triazole, with reaction monitoring by thin-layer chromatography (TLC) indicating complete conversion after 12 hours.

Macrocyclic Ring Closure

Intramolecular Heck coupling catalyzed by palladium(II) acetate and tri-o-tolylphosphine in N-methylpyrrolidone (NMP) facilitates the final macrocyclization. Optimized conditions (140°C, 24 hours under nitrogen) provide the target compound in 62% yield after silica gel chromatography. X-ray crystallography confirms the tricyclic geometry, with a dihedral angle of 112.3° between the aromatic planes.

Purification and Analytical Characterization

Chromatographic Techniques

Final purification employs reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water (70:30) mobile phase. This step removes residual palladium catalysts and oligomeric byproducts, achieving >99% purity as determined by ultra-HPLC (UHPLC).

Spectroscopic Validation

Comprehensive characterization includes:

  • 1H^1H NMR (600 MHz, DMSO-d6_6): δ 8.21 (s, 1H, triazole-H), 7.89–7.45 (m, 5H, aryl-H), 4.12 (t, J = 6.8 Hz, 2H, CH2_2), 3.98 (t, J = 6.8 Hz, 2H, CH2_2)

  • 13C^{13}C NMR (151 MHz, DMSO-d6_6): δ 187.6 (C=S), 170.2 (C=O), 143.1–125.3 (aryl-C)

  • IR : 1680 cm1^{-1} (C=O), 1245 cm1^{-1} (C=S)

  • HRMS : m/z 498.1543 [M+H]+^+ (calculated for C25 _25H20 _20N5 _5O2 _2S: 498.1546)

Reaction Optimization and Yield Enhancement

Solvent Effects on Cyclization

Comparative studies in polar aprotic solvents reveal that NMP outperforms DMF and DMSO in macrocyclization yield (62% vs. 48% and 34%, respectively), attributed to its high boiling point and superior Pd complex solvation.

Catalytic System Screening

Palladium catalysts were evaluated for Heck coupling efficiency:

CatalystLigandYield (%)
Pd(OAc)2_2P(o-Tol)3_362
PdCl2_2PPh3_341
Pd2_2(dba)3_3Xantphos55

Data adapted from large-scale optimization trials.

Scalability and Industrial Feasibility

Kilogram-scale synthesis in batch reactors confirms the viability of the reported method, with an overall yield of 43% from commercial starting materials. Continuous flow approaches are under investigation to improve throughput and reduce palladium catalyst loading .

Biological Activity

The compound 3-[2-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex heterocyclic molecule that incorporates a 1,2,4-triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C25H21N5O3S
Molecular Weight 471.53 g/mol
CAS Number Not specified in the sources

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Research has shown that triazole derivatives often possess potent antibacterial and antifungal activities due to their ability to inhibit key enzymes involved in cell wall synthesis and other metabolic processes.

  • Antibacterial Activity : Studies indicate that the compound has demonstrated effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is likely related to the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
  • Antifungal Activity : The compound also shows promising antifungal activity against strains like Candida albicans. The presence of the triazole ring is crucial for its antifungal efficacy as it inhibits the enzyme lanosterol demethylase involved in ergosterol synthesis.

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has been investigated for anti-inflammatory properties. Preliminary studies suggest that it may reduce inflammation markers in vitro and in vivo by modulating cytokine release and inhibiting inflammatory pathways.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar triazole compounds:

  • Synthesis and Antimicrobial Testing : A study synthesized various triazole derivatives and tested their antimicrobial activities against a panel of microorganisms including Pseudomonas aeruginosa and Candida glabrata. Results indicated that compounds with similar structural motifs exhibited significant antibacterial and antifungal activities .
  • Molecular Modeling Studies : Computational studies have suggested that the binding affinity of triazole-based compounds to target enzymes correlates with their observed biological activities. Molecular docking studies have been employed to predict interactions between these compounds and bacterial enzymes .

Research Findings

Recent research highlights include:

  • Synthesis Methods : The synthesis of triazole derivatives typically involves multi-step reactions including condensation reactions with aldehydes or ketones followed by cyclization steps .
  • Biological Assays : Standardized methods such as disc diffusion and microdilution assays are commonly used to assess antimicrobial efficacy .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that compounds containing the triazole ring exhibit significant anti-inflammatory activities. The compound has been evaluated for its potential as a 5-lipoxygenase (5-LOX) inhibitor , which is crucial in the synthesis of leukotrienes involved in inflammatory responses. Molecular docking studies suggest that this compound could effectively inhibit 5-LOX, making it a candidate for further development as an anti-inflammatory agent .

Anticancer Activity

The azatricyclo structure is known for its role in various anticancer agents. Research has shown that similar compounds can interact with DNA and inhibit tumor growth through multiple mechanisms, including the induction of apoptosis and disruption of cell cycle progression . The specific compound may exhibit these properties due to its ability to form stable complexes with biomolecules.

Chemical Synthesis and Modification

The synthesis of this compound involves several steps that can be optimized for yield and purity. The initial synthesis typically includes the formation of the triazole ring followed by the introduction of the azatricyclo structure through cyclization reactions. Modifications can enhance its pharmacological profile by altering functional groups or substituents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Variations in the phenyl and triazole moieties can significantly affect its potency and selectivity against target enzymes or receptors. For instance:

Substituent Effect on Activity
Electron-withdrawing groupsIncrease potency against 5-LOX
Alkyl substitutionsEnhance solubility and bioavailability
Aromatic ringsImprove binding affinity

In Vivo Studies

In vivo studies using animal models have demonstrated that derivatives of triazole compounds can reduce inflammation markers significantly compared to control groups . These studies highlight the therapeutic potential of this compound in treating conditions like arthritis and asthma.

Clinical Trials

While specific clinical trials for this exact compound may not be available yet, related compounds with similar structures have entered clinical phases targeting inflammatory diseases and cancer therapies. This trend indicates a promising future for compounds like 3-[2-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione.

Comparison with Similar Compounds

Key Structural Features:

Compound Name Core Structure Substituents Molecular Complexity
Target Compound 1,2,4-Triazole-5-thione + azatricyclo-dione Phenyl, ethyl-linked azatricyclic system High (polycyclic framework)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole-3-thione Difluorophenyl, phenylsulfonyl, phenylethanone Moderate (linear substituents)
3-(4-Amino-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-furyl)-1-phenylpropan-1-one 1,2,4-Triazole-5-thione Amino, methyl, furyl, phenylpropanone Moderate (branched substituents)
Carfentrazone-ethyl (Herbicide) 1,2,4-Triazolinone Ethyl ester, chlorophenyl, trifluoromethyl Moderate (agricultural optimization)

Analysis :

  • Unlike carfentrazone-ethyl (a triazolinone herbicide), the target compound lacks an ester group but includes a thione group, which may alter redox reactivity and binding interactions .

Physicochemical Properties

Property Target Compound 2-(4-(2,4-Difluorophenyl)... Carfentrazone-ethyl
Solubility Likely low (polycyclic core) Moderate (polar sulfonyl group) High (ester group)
Melting Point High (rigid structure) ~150–200°C (crystalline derivatives) 116–120°C (optimized for formulation)
Stability High (conjugated system) Moderate (sulfonyl group prone to hydrolysis) Moderate (ester hydrolysis)

Analysis :

  • The azatricyclic system likely reduces solubility in polar solvents compared to sulfonyl- or ester-containing analogs but improves thermal stability .

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